molecular formula C6H6INO B079512 2-Amino-5-iodophenol CAS No. 99968-80-6

2-Amino-5-iodophenol

Cat. No.: B079512
CAS No.: 99968-80-6
M. Wt: 235.02 g/mol
InChI Key: NXBSMRUIIBNDSL-UHFFFAOYSA-N
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Description

2-Amino-5-iodophenol is an organic compound with the molecular formula C6H6INO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by an amino group (-NH2) and an iodine atom (I), respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2-amino phenol. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), in an acidic medium. The reaction proceeds as follows:

C6H4(NH2)(OH)+I2+H2O2C6H4(NH2)(I)(OH)+H2O\text{C6H4(NH2)(OH)} + I2 + H2O2 \rightarrow \text{C6H4(NH2)(I)(OH)} + H2O C6H4(NH2)(OH)+I2+H2O2→C6H4(NH2)(I)(OH)+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form 2-amino phenol.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products:

Scientific Research Applications

2-Amino-5-iodophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Comparison with Similar Compounds

    2-Amino-5-bromophenol: Similar structure but with a bromine atom instead of iodine.

    2-Amino-5-chlorophenol: Contains a chlorine atom instead of iodine.

    2-Amino-5-fluorophenol: Contains a fluorine atom instead of iodine.

Comparison:

    Reactivity: 2-Amino-5-iodophenol is generally more reactive in substitution reactions due to the larger size and lower electronegativity of iodine compared to bromine, chlorine, and fluorine.

    Applications: While all these compounds are used in organic synthesis, the specific applications may vary based on their reactivity and the nature of the halogen atom. .

Properties

IUPAC Name

2-amino-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBSMRUIIBNDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600906
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-80-6
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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